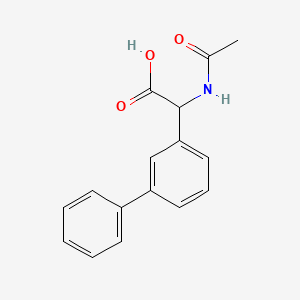
(Acetylamino)(1,1'-biphenyl-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-(3-phenylphenyl)acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group and a phenylphenyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-(3-phenylphenyl)acetic acid can be achieved through several methods. One common approach involves the acylation of 2-amino-2-(3-phenylphenyl)acetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2-acetamido-2-(3-phenylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-(3-phenylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetamido-2-(3-phenylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-acetamido-2-(3-phenylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-phenylacetic acid: Similar structure but lacks the additional phenyl group.
2-Acetamido-2-(4-phenylphenyl)acetic acid: Similar structure with the phenyl group in a different position.
2-Acetamido-2-(3-methylphenyl)acetic acid: Similar structure with a methyl group instead of a phenyl group
Uniqueness
2-Acetamido-2-(3-phenylphenyl)acetic acid is unique due to the presence of the phenylphenyl group, which can enhance its binding interactions and biological activity compared to other similar compounds. This structural feature may contribute to its potential therapeutic effects and applications in various fields .
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
2-acetamido-2-(3-phenylphenyl)acetic acid |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10,15H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
OQWKMNYWILGKOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


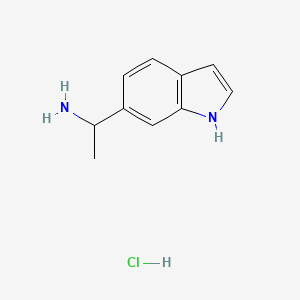
![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)


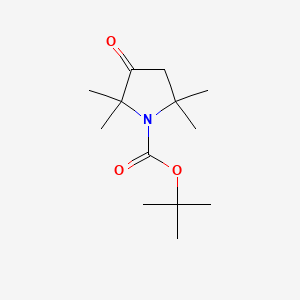
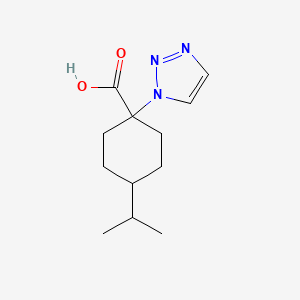
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)

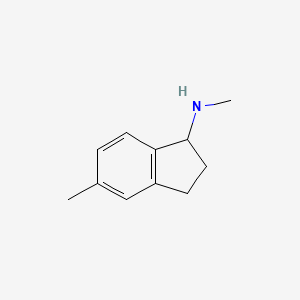
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)
![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
